Cas no 2228796-73-2 (2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine)
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine
- EN300-1775495
- 2228796-73-2
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- Inchi: 1S/C6H10N4O2/c1-4(2-7)5-3-8-9-6(5)10(11)12/h3-4H,2,7H2,1H3,(H,8,9)
- InChI Key: ORBYBYUZTXNUJT-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C=NN1)C(C)CN)=O
Computed Properties
- Exact Mass: 170.08037557g/mol
- Monoisotopic Mass: 170.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 101Ų
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775495-0.05g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 0.05g |
$1737.0 | 2023-09-20 | ||
| Enamine | EN300-1775495-0.1g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 0.1g |
$1819.0 | 2023-09-20 | ||
| Enamine | EN300-1775495-0.25g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 0.25g |
$1902.0 | 2023-09-20 | ||
| Enamine | EN300-1775495-0.5g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 0.5g |
$1984.0 | 2023-09-20 | ||
| Enamine | EN300-1775495-1.0g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 1g |
$2068.0 | 2023-05-27 | ||
| Enamine | EN300-1775495-2.5g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 2.5g |
$4052.0 | 2023-09-20 | ||
| Enamine | EN300-1775495-5.0g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 5g |
$5995.0 | 2023-05-27 | ||
| Enamine | EN300-1775495-10.0g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 10g |
$8889.0 | 2023-05-27 | ||
| Enamine | EN300-1775495-1g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 1g |
$2068.0 | 2023-09-20 | ||
| Enamine | EN300-1775495-5g |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine |
2228796-73-2 | 5g |
$5995.0 | 2023-09-20 |
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine
Introduction to 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine (CAS No: 2228796-73-2)
2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2228796-73-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in academic and industrial settings.
The molecular structure of 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine consists of a pyrazole core substituted with a nitro group at the 3-position and an amine functional group at the 4-position, linked to a propyl chain. This configuration imparts distinct chemical properties that make it a versatile intermediate in synthetic chemistry and a promising candidate for drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in interest for molecules incorporating the pyrazole scaffold. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group further enhances the reactivity and pharmacological potential of this compound, enabling diverse modifications and functionalizations.
One of the most compelling aspects of 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes involved in cancer progression, such as kinases and proteases. The nitro group, in particular, serves as a handle for further chemical transformations, including reduction to amine or diazotization for coupling reactions.
The synthesis of 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the preparation of the pyrazole core through condensation reactions, followed by nitration to introduce the nitro group at the desired position. Subsequent functionalization of the propyl chain with an amine group completes the structure. Advances in synthetic methodologies have enabled more efficient and scalable production, facilitating its use in large-scale drug development programs.
Recent advancements in computational chemistry have also played a pivotal role in understanding the pharmacological profile of 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine. Molecular docking studies have revealed its potential binding interactions with biological targets, providing insights into its mechanism of action. These computational predictions have guided experimental efforts, leading to the identification of optimized analogs with enhanced potency and selectivity.
In clinical research, 2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine has been investigated for its therapeutic potential in various disease models. Preclinical studies have demonstrated its efficacy in reducing inflammation and modulating immune responses, making it a candidate for treating autoimmune disorders. Additionally, its ability to interfere with signaling pathways associated with neurodegenerative diseases has sparked interest among neuroscientists exploring new treatment strategies.
The chemical stability and solubility profile of 2-(3-nitro-1H-pyrazol-4-yloxylation) are critical factors influencing its pharmaceutical applicability. The presence of both polar functional groups—the amine and nitro groups—enhances solubility in polar solvents, facilitating formulation into injectable or oral dosage forms. However, careful consideration must be given to potential degradation pathways under various storage conditions, ensuring long-term stability and efficacy.
The environmental impact of synthesizing and handling 2-(3-nitro-pyrazol-propan-amine) is another important consideration. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global sustainability goals.
Future research directions for 2-(3-nitro-heterocyclic) include exploring its role in combination therapies and investigating long-term safety profiles. The compound's structural flexibility allows for modifications that could enhance its bioavailability or reduce side effects. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion,CAS No 2228796 73 2 stands as a testament to the innovative potential inherent in heterocyclic chemistry. Its unique structure and diverse functionalities make it a valuable asset in pharmaceutical research,product development,and drug discovery pipelines. As scientific understanding evolves,this compound will continue to play a pivotal role in shaping next-generation therapeutics aimed at addressing unmet medical needs.
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